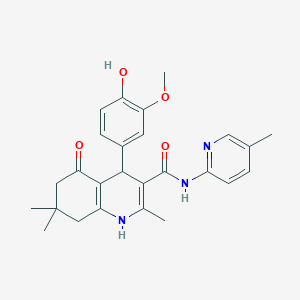![molecular formula C28H33BrN4O2 B304196 N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTC is a quinolinecarboxamide derivative and has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields.
作用机制
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist for the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated excitatory neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields. In addition to its role as an NMDA receptor antagonist, N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and targeted manipulation of glutamate-mediated neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential toxicity and adverse effects on other neurotransmitter systems, which may limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential effects on other neurotransmitter systems.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-(diethylamino)benzaldehyde, followed by the addition of 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. The resulting product is purified through column chromatography to obtain the final compound.
科学研究应用
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of its main applications is in the field of neuroscience, where it has been found to act as a potent and selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C28H33BrN4O2 |
分子量 |
537.5 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H33BrN4O2/c1-6-33(7-2)20-11-8-18(9-12-20)25-24(27(35)32-23-13-10-19(29)16-30-23)17(3)31-21-14-28(4,5)15-22(34)26(21)25/h8-13,16,25,31H,6-7,14-15H2,1-5H3,(H,30,32,35) |
InChI 键 |
HCNCCZSHZRIWIN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)